molecular formula C8H14N4 B8467085 4-(2-Dimethylaminoethylamino)pyrimidine

4-(2-Dimethylaminoethylamino)pyrimidine

Cat. No. B8467085
M. Wt: 166.22 g/mol
InChI Key: WFJWKRMBGPGRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04144338

Procedure details

A solution of 4-methoxypyrimidine (12.9 g., 0.117 mole) and unsym-dimethylethylene diamine (20.7 g., 0.23 mole) in 40 ml of xylene is heated under reflux for 64 hours. The reaction is concentrated and the oil is distilled at 15 mm of Hg. 4-(2-Dimethylaminoethylamino)pyrimidine, boiling at 164°-169° C., is collected.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][N:4]=1.[CH3:9][N:10]([CH2:12][CH2:13][NH2:14])[CH3:11]>C1(C)C(C)=CC=CC=1>[CH3:9][N:10]([CH3:11])[CH2:12][CH2:13][NH:14][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
COC1=NC=NC=C1
Name
Quantity
20.7 g
Type
reactant
Smiles
CN(C)CCN
Name
Quantity
40 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 64 hours
Duration
64 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated
DISTILLATION
Type
DISTILLATION
Details
the oil is distilled at 15 mm of Hg
CUSTOM
Type
CUSTOM
Details
4-(2-Dimethylaminoethylamino)pyrimidine, boiling at 164°-169° C., is collected

Outcomes

Product
Name
Type
Smiles
CN(CCNC1=NC=NC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.